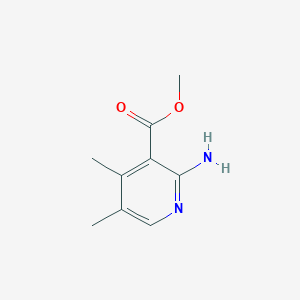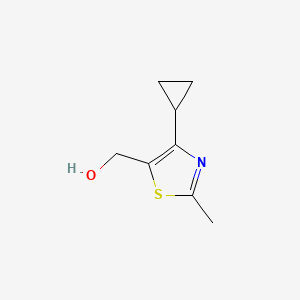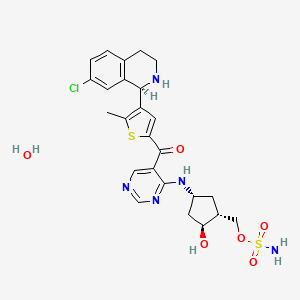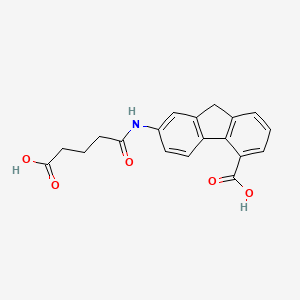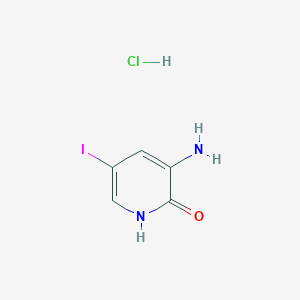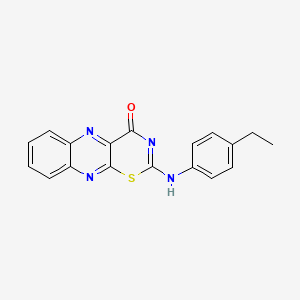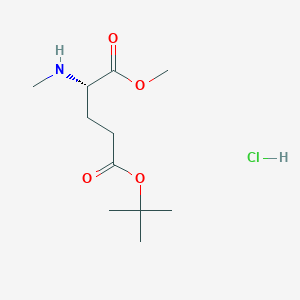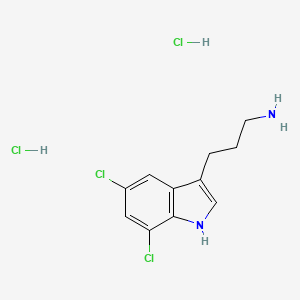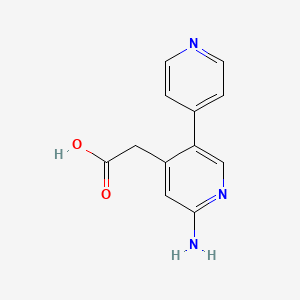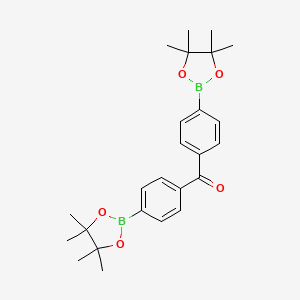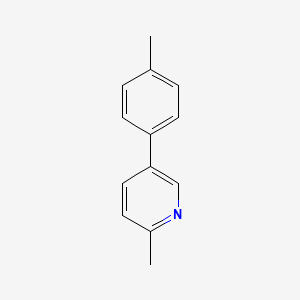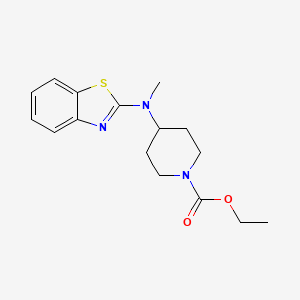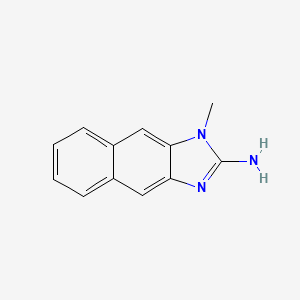
1-Methylnaphth(2,3-d)imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylnaphth(2,3-d)imidazol-2-amine is a heterocyclic compound that features a fused ring system combining naphthalene and imidazole structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylnaphth(2,3-d)imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts such as nickel or palladium. The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylnaphth(2,3-d)imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents.
Substitution: Halogens, nitrating agents; usually carried out under controlled temperatures and in the presence of catalysts.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methylnaphth(2,3-d)imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and functional materials for electronic applications.
Wirkmechanismus
The mechanism of action of 1-Methylnaphth(2,3-d)imidazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Pathways Involved: The compound can influence signaling pathways such as the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation.
Vergleich Mit ähnlichen Verbindungen
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties but lacking the fused naphthalene ring.
Naphthalimide: Contains a naphthalene ring fused to an imide group, used in similar applications but with different reactivity.
Benzimidazole: Another fused ring system with a benzene and imidazole structure, widely used in pharmaceuticals.
Uniqueness: 1-Methylnaphth(2,3-d)imidazol-2-amine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
30489-67-9 |
|---|---|
Molekularformel |
C12H11N3 |
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
3-methylbenzo[f]benzimidazol-2-amine |
InChI |
InChI=1S/C12H11N3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)14-12(15)13/h2-7H,1H3,(H2,13,14) |
InChI-Schlüssel |
VMUVKMYWLOSNOS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC3=CC=CC=C3C=C2N=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


